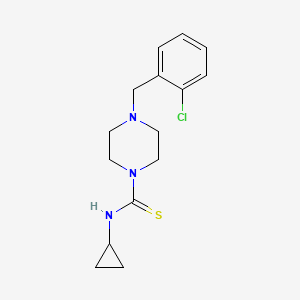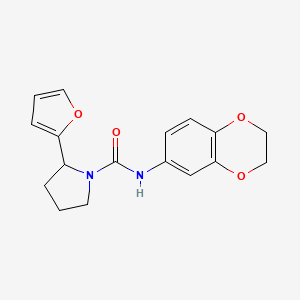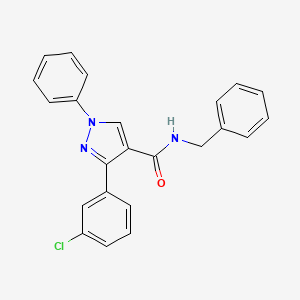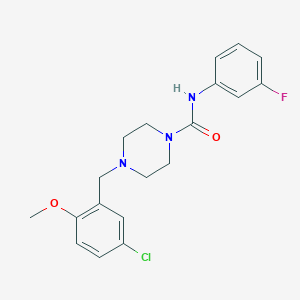
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide, also known as CPPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives, which have been found to exhibit a wide range of biological activities. CPPC has been shown to have promising effects in various scientific research areas, including neuroscience, cancer research, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been shown to increase the release of dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, anti-cancer activity, and anti-inflammatory effects. The compound has also been shown to have antioxidant activity, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is its high potency and selectivity, which makes it a valuable tool for studying the effects of dopamine modulation in the brain. However, the compound's complex synthesis may limit its availability for certain lab experiments. Additionally, the lack of a clear understanding of the compound's mechanism of action may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide. One area of interest is the development of new therapies for psychiatric disorders such as depression and addiction. The compound's anti-cancer activity also warrants further investigation, particularly in the development of new cancer therapies. Additionally, the compound's antioxidant activity may have implications for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research areas. In neuroscience, 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been found to have a significant effect on the dopamine system, which is involved in the regulation of mood, motivation, and reward. 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of psychiatric disorders such as depression and addiction.
In cancer research, 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have implications for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c16-14-4-2-1-3-12(14)11-18-7-9-19(10-8-18)15(20)17-13-5-6-13/h1-4,13H,5-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZSVMGAGJDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-cyclopropylpiperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4750449.png)
![N-(3-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4750453.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-(2-hydroxyethyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B4750459.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4750464.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4750474.png)
![N-(3-acetylphenyl)-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4750476.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4750483.png)
![2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4750491.png)

![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4750499.png)


